molecular formula C11H15N5O4S B2647088 methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate CAS No. 2034558-54-6

methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate

Cat. No.: B2647088
CAS No.: 2034558-54-6
M. Wt: 313.33
InChI Key: ULKKUUZGDLIOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core linked to a sulfamoylacetate ester moiety via a propyl chain. This structure combines a nitrogen-rich bicyclic system with a sulfonamide group, which is often associated with bioactivity in medicinal and agrochemical contexts.

Properties

IUPAC Name

methyl 2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propylsulfamoyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4S/c1-20-10(17)7-21(18,19)15-4-2-3-9-5-12-11-13-8-14-16(11)6-9/h5-6,8,15H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKKUUZGDLIOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)NCCCC1=CN2C(=NC=N2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the triazolopyrimidine ring or the ester group, potentially yielding alcohols or amines.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ester group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various esters and amides.

Scientific Research Applications

Anticancer Properties

The compound's structural features suggest a potential role in oncology. Triazole derivatives have been extensively studied for their ability to inhibit various kinases involved in cancer progression. For instance, compounds similar to methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate have shown efficacy in inhibiting the AXL receptor tyrosine kinase, which is implicated in several cancers including breast and lung cancer. Inhibition of this pathway can lead to reduced tumor growth and metastasis .

Case Study: Inhibition of AXL Kinase

A study demonstrated that certain triazolo compounds effectively inhibited AXL kinase activity, leading to significant anti-proliferative effects on cancer cell lines. The compound was found to exhibit IC50 values in the low micromolar range against various cancer types . This highlights the therapeutic potential of this compound as an anticancer agent.

Anti-inflammatory Applications

The sulfamoyl group present in the compound may confer anti-inflammatory properties. Sulfonamide derivatives are known for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis or inflammatory bowel disease. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Antimicrobial Activity

Compounds containing the triazole ring have also been explored for their antimicrobial properties. The unique structure of this compound may enhance its interaction with microbial enzymes or receptors, leading to effective inhibition of bacterial growth. Studies have shown that triazole derivatives can exhibit broad-spectrum antimicrobial activity .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Structure-activity relationship (SAR) studies indicate that modifications to the triazole or sulfamoyl groups can significantly impact the compound's biological activity .

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advances in synthetic methodologies have allowed for more efficient production of triazole-containing compounds .

Mechanism of Action

The mechanism of action of methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The triazolopyrimidine moiety is crucial for binding to the active site of the enzyme, disrupting its function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a versatile pharmacophore. Key comparisons include:

Compound Name Substituents Core Modifications Key Functional Groups
Target Compound 3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl chain None Sulfamoyl, methyl acetate
5a () 5-methyl, 7-(3,4,5-trimethoxyphenyl) Carboxamide at position 6 2-amino, carboxamide
Compound 3 () 6-(3-difluoromethylpyridin-2-yl), 4-fluorophenyl Pyridine and oxazole groups Difluoromethyl, oxazole-carboxamide
5k () Quinazoline-pyrazole hybrid Aldehyde hydrazone Aldehyde hydrazone, pyrazole
  • Sulfamoyl vs. Carboxamide: The target compound’s sulfamoyl group may enhance hydrogen-bonding interactions with biological targets compared to the carboxamide in 5a .
  • Methyl Acetate vs. Aryl Groups : The methyl acetate ester in the target compound likely improves solubility compared to lipophilic aryl groups in 5a and Compound 3, which could influence bioavailability .

Physicochemical Properties

  • LogP and Solubility : The methyl acetate group in the target compound likely reduces logP (increasing hydrophilicity) compared to 5a’s trimethoxyphenyl group or Compound 3’s fluorophenyl moiety. This could enhance aqueous solubility but reduce membrane permeability.
  • Stability : The sulfamoyl bond may confer hydrolytic stability under physiological conditions compared to ester or amide linkages in other analogs.

Biological Activity

Methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate is a compound that integrates a triazole moiety with sulfamoyl and acetate functionalities. The biological activities of compounds containing the triazole structure have been widely studied due to their potential therapeutic applications, particularly in anticancer and antimicrobial domains.

Chemical Structure

The compound can be described structurally as follows:

  • Chemical Formula : C₁₃H₁₈N₄O₃S
  • Molecular Weight : 302.37 g/mol
  • Structural Features :
    • A triazole ring which contributes to its biological activity.
    • A sulfamoyl group which is often associated with antibacterial properties.
    • An acetate moiety that may influence solubility and bioavailability.

Synthesis

Synthesis methods for compounds similar to this compound typically involve multi-step procedures that include:

  • Formation of the triazole ring.
  • Attachment of the sulfamoyl group.
  • Esterification to introduce the acetate functionality.

Recent advancements in synthetic methodologies have improved yields and reduced reaction times for such heterocycles, making them more accessible for biological evaluation .

Anticancer Activity

Research indicates that triazole derivatives exhibit notable anticancer properties through various mechanisms:

  • Mechanism of Action : Many triazole-containing compounds act as inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to reduced proliferation of cancer cells .
  • Case Studies :
    • A study on related triazole compounds demonstrated significant antiproliferative effects against various cancer cell lines (e.g., MCF-7, HCT-116) with IC₅₀ values in the low micromolar range .
    • Compounds similar to this compound have shown enhanced activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil.

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties:

  • Mechanism of Action : These compounds often disrupt cellular processes in bacteria, leading to cell death. The sulfamoyl group can enhance this activity by mimicking natural substrates involved in bacterial metabolism.
  • Case Studies :
    • Certain related compounds exhibited potent inhibition against Escherichia coli and Staphylococcus aureus, indicating a broad spectrum of antimicrobial activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent Position Effect on Activity
OrthoEnhanced activity
MetaModerate activity
ParaReduced activity

Studies suggest that ortho-substituted derivatives tend to exhibit superior anticancer properties compared to their meta and para counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonamide coupling and triazolopyrimidine core assembly. Key steps include:

  • Sulfamoyl Acetate Formation : Reacting 3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propylamine with methyl sulfamoyl acetate under basic conditions (e.g., DIPEA in DMF) at 60–80°C .
  • Purification : Column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the target compound in >90% purity. Yield optimization requires strict control of solvent polarity and reaction stoichiometry .

Q. How can structural characterization of this compound be validated using spectroscopic methods?

  • Methodological Answer : A combination of techniques ensures structural confirmation:

  • NMR : 1H^1H and 13C^{13}C NMR identify protons and carbons in the triazolopyrimidine and sulfamoyl groups. Key signals include the methyl ester (δ ~3.7 ppm) and triazole protons (δ ~8.5–9.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) with <2 ppm error .
  • IR Spectroscopy : Stretching vibrations for sulfonamide (S=O, ~1350–1150 cm1^{-1}) and ester carbonyl (C=O, ~1720 cm1^{-1}) validate functional groups .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

  • Methodological Answer :

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Solubility testing via UV-Vis spectroscopy at 25°C shows logP ~2.1, indicating moderate hydrophobicity .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) reveal <5% degradation by HPLC, suggesting robustness in dry, refrigerated storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to kinase targets (e.g., CDK2)?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions between the triazolopyrimidine core and CDK2’s ATP-binding pocket. Key residues (e.g., Lys33, Glu51) form hydrogen bonds with sulfamoyl and ester groups .
  • MD Simulations : 100-ns trajectories assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding, validated by in vitro kinase inhibition assays (IC50_{50} ~0.5–2 µM) .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding kinetics vs. cell-based proliferation assays). For example, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays .
  • Statistical Analysis : Apply ANOVA to compare inter-assay variability. A p-value <0.05 indicates significant methodological differences requiring protocol harmonization .

Q. How does the compound’s reactivity with nucleophiles inform prodrug design?

  • Methodological Answer :

  • Ester Hydrolysis : Incubate the compound with esterases or in pH 7.4 buffer to assess hydrolysis kinetics. LC-MS identifies the carboxylic acid derivative, a potential prodrug candidate .
  • Thiol Reactivity : React with glutathione (10 mM, 37°C) to evaluate sulfamoyl group stability. >80% intact compound after 24h suggests suitability for in vivo use .

Q. What experimental designs optimize SAR for triazolopyrimidine derivatives?

  • Methodological Answer :

  • Library Synthesis : Use parallel synthesis to vary substituents on the propyl chain and triazole core. For example, introducing electron-withdrawing groups (e.g., -CF3_3) enhances kinase inhibition .
  • QSAR Modeling : Generate 3D descriptors (e.g., CoMFA, CoMSIA) to correlate structural features (e.g., logD, polar surface area) with activity. A q2^2 >0.5 validates predictive power .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.